3-Isopropoxy-5-(trifluoromethyl)benzaldehyde
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Overview
Description
3-Isopropoxy-5-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C11H11F3O2 It is characterized by the presence of an isopropoxy group and a trifluoromethyl group attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropoxy-5-(trifluoromethyl)benzaldehyde typically involves the introduction of the isopropoxy and trifluoromethyl groups onto a benzaldehyde ring. One common method involves the reaction of 3,5-dibromo-4-isopropoxybenzaldehyde with trifluoromethyl iodide in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, typically using a solvent such as tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems can improve the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Isopropoxy-5-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The isopropoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 3-Isopropoxy-5-(trifluoromethyl)benzoic acid.
Reduction: 3-Isopropoxy-5-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Isopropoxy-5-(trifluoromethyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Isopropoxy-5-(trifluoromethyl)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The trifluoromethyl group can enhance the compound’s lipophilicity, affecting its distribution and activity within biological systems .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-isopropoxy-5-(trifluoromethyl)benzaldehyde: Similar structure but with a fluorine atom instead of a hydrogen atom on the benzene ring.
3,5-Bis(trifluoromethyl)benzaldehyde: Lacks the isopropoxy group but has two trifluoromethyl groups.
Uniqueness
3-Isopropoxy-5-(trifluoromethyl)benzaldehyde is unique due to the combination of its isopropoxy and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C11H11F3O2 |
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Molecular Weight |
232.20 g/mol |
IUPAC Name |
3-propan-2-yloxy-5-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C11H11F3O2/c1-7(2)16-10-4-8(6-15)3-9(5-10)11(12,13)14/h3-7H,1-2H3 |
InChI Key |
MRNIKRZNCABVCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=CC(=C1)C(F)(F)F)C=O |
Origin of Product |
United States |
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